molecular formula C16H15ClN6O3 B13883961 methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate

methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate

Cat. No.: B13883961
M. Wt: 374.78 g/mol
InChI Key: CNRGGFFQNBKULB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyrido[3,2-d]pyrimidine core substituted at four key positions:

  • Position 4: Morpholin-4-yl group, enhancing solubility and serving as a hydrogen-bond acceptor.
  • Position 6: Methyl ester, improving bioavailability compared to carboxylic acid derivatives.
  • Position 8: Chlorine atom, providing steric and electronic modulation.

The morpholine and pyrazole substituents are pharmacophoric motifs common in kinase inhibitors and anticancer agents .

Properties

Molecular Formula

C16H15ClN6O3

Molecular Weight

374.78 g/mol

IUPAC Name

methyl 8-chloro-4-morpholin-4-yl-2-pyrazol-1-ylpyrido[3,2-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C16H15ClN6O3/c1-25-15(24)11-9-10(17)12-13(19-11)14(22-5-7-26-8-6-22)21-16(20-12)23-4-2-3-18-23/h2-4,9H,5-8H2,1H3

InChI Key

CNRGGFFQNBKULB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(C(=C1)Cl)N=C(N=C2N3CCOCC3)N4C=CC=N4

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[3,2-d]pyrimidine Core and Chlorination

The pyrido[3,2-d]pyrimidine scaffold is commonly synthesized via cyclization reactions involving amino-substituted precursors and β-dicarbonyl compounds or enaminones. A representative method adapted from related pyrazolo[1,5-a]pyrimidine syntheses involves:

  • Cyclocondensation between amino pyrazoles and suitable precursors under mild conditions, often catalyzed or assisted by bases or oxidants.
  • Subsequent chlorination at the 8-position using phosphorus oxychloride (POCl3) or other chlorinating agents to introduce the chloro substituent selectively.

This step is critical as the chlorine atom at position 8 serves as a reactive site for further nucleophilic substitution.

Nucleophilic Substitution with Morpholine

The 4-position chlorine on the pyrido[3,2-d]pyrimidine core is substituted by morpholine through nucleophilic aromatic substitution (SNAr) under mild conditions:

  • Morpholine is reacted with the chlorinated intermediate in the presence of a base such as potassium carbonate.
  • The reaction typically proceeds at room temperature or slightly elevated temperatures.
  • High selectivity is observed due to the enhanced reactivity of the chlorine at the 4-position.

This step yields the 4-morpholin-4-yl substituted intermediate with yields reported up to 94% in related systems.

Introduction of the 1H-pyrazol-1-yl Group

The pyrazolyl substituent at the 2-position is introduced via nucleophilic substitution or cross-coupling reactions:

  • The 2-chloro or 2-halo pyrido[3,2-d]pyrimidine intermediate is reacted with 1H-pyrazole or its derivatives.
  • Reaction conditions often involve polar aprotic solvents and bases to facilitate the substitution.
  • Alternatively, palladium-catalyzed cross-coupling methods (e.g., Suzuki or Buchwald-Hartwig) may be employed for enhanced efficiency and functional group tolerance.

Esterification to Form the Methyl Carboxylate

The carboxylate group at the 6-position is introduced or modified by esterification:

  • Methyl ester formation can be achieved by reacting the corresponding acid or acid chloride with methanol under acidic or basic catalysis.
  • Protection and deprotection strategies may be employed in multi-step syntheses to preserve the ester functionality.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclocondensation Amino pyrazole + enaminone, K2S2O8, H2O 85-90 Formation of pyrazolo-pyrimidine core
2 Chlorination POCl3, reflux 60-65 Selective chlorination at 8-position
3 Nucleophilic aromatic substitution Morpholine, K2CO3, RT 90-95 Substitution at 4-position
4 Nucleophilic substitution or cross-coupling 1H-pyrazole, base, polar solvent 70-85 Introduction of pyrazolyl at 2-position
5 Esterification Methanol, acid/base catalyst 80-90 Formation of methyl carboxylate

Research Findings and Optimization

  • Cyclization Efficiency: The one-pot cyclization approach using amino pyrazoles and enaminones in water with potassium persulfate as an oxidant has shown high efficiency and regioselectivity in forming the core heterocycle. Water as a solvent offers environmental and operational advantages.

  • Halogenation Selectivity: Phosphorus oxychloride (POCl3) is effective for selective chlorination at the 8-position, which is crucial for subsequent substitution reactions.

  • Nucleophilic Substitution: Morpholine substitution proceeds smoothly under mild conditions with potassium carbonate as the base, yielding high purity intermediates.

  • Pyrazolyl Introduction: The incorporation of the pyrazolyl group can be optimized via palladium-catalyzed cross-coupling, improving yields and functional group compatibility.

  • Esterification: Standard esterification techniques are applicable, with yields dependent on the purity of intermediates and reaction conditions.

Data Table: Summary of Reaction Conditions and Yields

Intermediate/Product Reagents/Conditions Yield (%) Reference
Pyrido[3,2-d]pyrimidine core (cyclization product) Amino pyrazole + enaminone, K2S2O8, H2O 85-90
8-Chloro derivative POCl3, reflux 60-65
4-Morpholin-4-yl substituted intermediate Morpholine, K2CO3, RT 90-95
2-(1H-pyrazol-1-yl) substituted intermediate 1H-pyrazole, base, polar solvent 70-85
Final methyl ester product Methanol, acid/base catalyst 80-90

Chemical Reactions Analysis

Types of Reactions

Methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: The pyrazole and pyrido[3,2-d]pyrimidine rings can participate in coupling reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols.

    Coupling: Coupling agents like N,N’-dicyclohexylcarbodiimide (DCC), palladium catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine position.

Scientific Research Applications

Based on the search results, here's what is known about methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate:

Basic Information

  • Chemical Name: this compound .
  • Synonyms: Not specified in the search results, but the compound is also identified by its CAS number .
  • CAS Number: 1220113-86-9 .
  • Molecular Formula: C16H15ClN6O3 .
  • Molecular Weight: 374.79 .

Potential Suppliers

  • Suzhou rovathin foreign trade co.,ltd .
  • Shanghai Danfan Network Science&Technology Co., Ltd .

Broader Context: Pyrido[2,3-d]pyrimidine Derivatives

While specific applications of this compound are not detailed in the search results, the pyrido[2,3-d]pyrimidine scaffold is of interest in medicinal chemistry .

  • Medicinal Chemistry Applications: Pyrido[2,3-d]pyrimidine derivatives have a broad spectrum of activities, including antitumor and antibacterial properties . They can inhibit kinases like TKs, PI3K, and CDK4/6 .
  • eEF-2K Inhibition: Some pyrido[2,3-d]pyrimidine derivatives have shown inhibitory activity against eukaryotic elongation factor-2 kinase (eEF-2K) . Compound 6 (A-484954, Abbott laboratories) is an example of a pyrido[2,3-d]pyrimidine that reduces eEF-2K activity in MDA-MB-231 breast cancer cells .
  • Morpholines: The search results identify "morpholines" as any compound containing morpholine as part of its structure .

Mechanism of Action

The mechanism of action of methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell proliferation and survival . By inhibiting these pathways, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Substitution at Position 6: Ester vs. Carboxylic Acid

  • Target Compound : Methyl ester group (COOCH₃) at position 6. This modification enhances cell permeability and metabolic stability compared to carboxylic acids.
  • Analog from : 8-Chloro-4-(1H-indol-5-yl)-2-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid.
Compound Position 6 Substituent Molecular Weight Key Property Reference
Target Compound Methyl ester ~386.8 g/mol* Enhanced bioavailability N/A
Compound Carboxylic acid 409.8 g/mol Higher polarity

*Estimated based on structural similarity to .

Substitution at Position 4: Morpholine vs. Heterocycles

  • Target Compound : Morpholin-4-yl group at position 4. Morpholine improves solubility and participates in hydrogen bonding.
  • Compound 50e () : Features a 4-(3,4-dichlorobenzyl)piperidine substituent. The bulky benzyl-piperidine group increases lipophilicity, which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Compound Position 4 Substituent Molecular Weight Key Property Reference
Target Compound Morpholin-4-yl ~386.8 g/mol Balanced solubility N/A
Compound 50e 4-(3,4-Dichlorobenzyl)piperidine 624.1 g/mol High lipophilicity

Substitution at Position 2: Pyrazole vs. Indole

  • Target Compound : 1H-pyrazol-1-yl group at position 2. Pyrazole contributes to π-π stacking and kinase selectivity.
  • Analog from : 1H-Indol-5-yl substituent at position 4 (replaces morpholine). Indole’s planar structure may enhance binding to aromatic pockets in enzymes but reduces solubility .

Substitution at Position 8: Chlorine vs. Other Halogens

  • Target Compound : Chlorine at position 7. Chlorine’s moderate steric bulk and electron-withdrawing effects stabilize the heterocyclic core.
  • Compound from : Methyl 4-(4-chlorophenyl)-8-iodo-2-methyl-6-oxo-1,6-dihydropyrimido[2,1-b]quinazoline-3-carboxylate. Iodine’s larger size may hinder binding in sterically restricted active sites .

Research Findings and Implications

Pharmacological Potential

  • Kinase Inhibition : Morpholine and pyrazole motifs are prevalent in kinase inhibitors (e.g., PI3K/AKT/mTOR pathways). The target compound’s structure aligns with inhibitors of these targets .
  • Solubility-Bioactivity Balance : The morpholine group in the target compound offers superior solubility compared to bulkier analogs (e.g., benzyl-piperidine in ), which may translate to better pharmacokinetics .

Biological Activity

Methyl 8-chloro-4-morpholin-4-yl-2-(1H-pyrazol-1-yl)pyrido[3,2-d]pyrimidine-6-carboxylate is a synthetic compound with significant biological activity, particularly in the realm of cancer therapeutics and kinase inhibition. This article delves into its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications.

1. Synthesis and Characterization

The compound is synthesized through a multi-step process involving the construction of the pyridopyrimidine framework, followed by chlorination and morpholine substitution. The final product is characterized using techniques such as NMR, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

2. Biological Activity Overview

2.1 Inhibition of Kinases

One of the primary biological activities of this compound is its ability to inhibit specific kinases. Research has shown that this compound exhibits significant inhibitory effects on eukaryotic elongation factor-2 kinase (eEF-2K), which plays a critical role in regulating protein synthesis in cancer cells.

Table 1: Inhibitory Activity Against eEF-2K

CompoundIC50 (μM)Cell Line
Methyl 8-chloro...0.28MDA-MB-231 (breast cancer)
Compound 90.93MDA-MB-231

The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity, with lower values signifying higher potency. The compound's ability to reduce eEF-2K activity in MDA-MB-231 breast cancer cells suggests its potential as an anti-cancer agent .

2.2 Structure-Activity Relationship (SAR)

A detailed SAR analysis has been conducted to understand how modifications to the compound's structure affect its biological activity. The presence of the morpholine ring and the pyrazole moiety are crucial for maintaining its inhibitory activity against eEF-2K.

Table 2: Structure Modifications and Their Impact

ModificationEffect on Activity
Substitution at R1Increased potency
Chlorination at R2Essential for binding
Morpholine inclusionCritical for efficacy

These findings highlight the importance of specific structural elements in enhancing the compound's bioactivity .

3. Case Studies and Applications

Several studies have explored the therapeutic potential of this compound in various cancer models:

3.1 In Vivo Efficacy

In vivo studies using xenograft models have demonstrated that treatment with this compound leads to significant tumor regression in models of breast cancer. The mechanism of action appears to involve apoptosis induction and cell cycle arrest, further supporting its role as a promising anti-cancer agent.

3.2 Comparative Studies

Comparative studies with other known kinase inhibitors have shown that methyl 8-chloro... exhibits a favorable safety profile and enhanced selectivity for eEF-2K over other kinases, reducing potential off-target effects .

Q & A

Q. What synthetic methodologies are recommended for constructing the pyrido[3,2-d]pyrimidine core in this compound?

Methodological Answer: The pyrido[3,2-d]pyrimidine scaffold can be synthesized via condensation reactions between substituted pyrimidine precursors and pyridine derivatives. For example:

  • Step 1: React 4-chloropyrimidine with morpholine under reflux in ethanol to introduce the morpholin-4-yl group at position 4 .
  • Step 2: Introduce the pyrazole moiety at position 2 via Suzuki-Miyaura coupling using a palladium catalyst (e.g., Pd(PPh₃)₄) and a boronic acid derivative of 1H-pyrazole .
  • Step 3: Esterification at position 6 using methyl chloroformate under anhydrous conditions .
    Key Considerations: Monitor reaction progress via TLC and optimize solvent polarity (e.g., DMF/water mixtures) to improve coupling efficiency .

Q. Which analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use ¹H/¹³C NMR to verify substituent positions. For example, the morpholine moiety shows characteristic peaks at δ 3.6–3.8 ppm (N-CH₂) .
  • High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₈H₁₆ClN₆O₃: 423.07) .
  • Infrared Spectroscopy (IR): Identify ester carbonyl stretches (~1700 cm⁻¹) and pyrazole C-N vibrations (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different assays?

Methodological Answer:

  • Assay Validation: Cross-validate results using orthogonal assays (e.g., enzymatic inhibition vs. cell-based viability assays). For instance, discrepancies in IC₅₀ values may arise from differences in cell permeability or off-target effects .
  • Structural Confirmation: Re-synthesize batches to rule out impurities. Characterize intermediates (e.g., via HPLC) to ensure purity >98% .
  • Computational Modeling: Perform docking studies to assess binding mode consistency across assay conditions. Adjust parameters for solvent accessibility or protein flexibility .

Q. What strategies optimize the compound’s stability under physiological pH conditions?

Methodological Answer:

  • pH Stability Testing: Incubate the compound in buffers (pH 1–9) at 37°C for 24 hours. Monitor degradation via LC-MS. Pyrimidine rings are prone to hydrolysis at extreme pH; ester groups may hydrolyze at pH >8 .
  • Prodrug Design: Replace the methyl ester with a tert-butyl ester to enhance stability. Hydrolyze in vivo via esterases to release the active carboxylate .
  • Lyophilization: Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis during storage .

Q. How should researchers design structure-activity relationship (SAR) studies for substituent variations?

Methodological Answer:

  • Substituent Libraries: Synthesize analogs with variations at positions 2 (pyrazole), 4 (morpholine), and 8 (chlorine). For example:
    • Replace morpholine with piperidine to assess ring size impact .
    • Substitute chlorine at position 8 with fluorine or methyl groups to modulate electron-withdrawing effects .
  • Biological Testing: Screen analogs against target kinases (e.g., PI3Kα) and assess selectivity using kinome-wide profiling .
  • Data Analysis: Use multivariate regression to correlate substituent properties (e.g., LogP, Hammett σ) with activity .

Q. What are the best practices for addressing low yields in the final coupling step?

Methodological Answer:

  • Catalyst Screening: Test Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) to improve cross-coupling efficiency .
  • Solvent Optimization: Use degassed toluene or THF to minimize oxidative side reactions. Add molecular sieves to scavenge water .
  • Temperature Control: Perform reactions under microwave irradiation (e.g., 120°C, 30 minutes) to accelerate kinetics while avoiding decomposition .

Q. How can researchers mitigate byproduct formation during pyrazole substitution?

Methodological Answer:

  • Regioselective Protection: Use tert-butoxycarbonyl (Boc) groups to block undesired pyrazole nitrogen sites during synthesis .
  • Chromatographic Separation: Employ reverse-phase HPLC with a C18 column to isolate the desired 1H-pyrazole isomer from 2H-pyrazole byproducts .
  • Mechanistic Studies: Conduct ¹⁸O-labeling experiments or DFT calculations to identify pathways leading to byproducts (e.g., N- vs. C-alkylation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.